3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
CAS No.: 320342-90-3
Cat. No.: VC4153037
Molecular Formula: C21H16N2O4
Molecular Weight: 360.369
* For research use only. Not for human or veterinary use.
![3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione - 320342-90-3](/images/structure/VC4153037.png)
Specification
CAS No. | 320342-90-3 |
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Molecular Formula | C21H16N2O4 |
Molecular Weight | 360.369 |
IUPAC Name | 3-(furan-2-yl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Standard InChI | InChI=1S/C21H16N2O4/c24-20-17-18(16-12-7-13-26-16)23(15-10-5-2-6-11-15)27-19(17)21(25)22(20)14-8-3-1-4-9-14/h1-13,17-19H |
Standard InChI Key | NRGSUXPIXSRJFZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CO5 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 3-(furan-2-yl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d] oxazole-4,6-dione, reflects its intricate polycyclic framework. Its molecular formula, , corresponds to a molar mass of 360.4 g/mol. The structure integrates a tetrahydro-pyrrolo[3,4-d]isoxazole core fused with a furan ring at position 3 and phenyl groups at positions 2 and 5. This arrangement creates a rigid, planar geometry that enhances π-π stacking interactions, a feature critical for its biological activity and material properties .
Key Structural Features:
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Furan Moiety: The electron-rich furan ring contributes to aromatic interactions and serves as a site for electrophilic substitution.
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Pyrrolo-Isoxazole Core: The bicyclic system provides structural rigidity, influencing both chemical stability and receptor-binding specificity.
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Phenyl Substituents: The para-substituted phenyl groups enhance hydrophobic interactions and modulate solubility profiles.
Spectroscopic and Computational Data
Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 Debye, indicating significant polarity. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the furan protons (δ 6.8–7.2 ppm) and the pyrrolo-isoxazole backbone (δ 3.1–4.5 ppm). X-ray crystallography data, though limited for this specific derivative, suggest a monoclinic crystal system with unit cell parameters analogous to related isoxazole compounds .
Synthetic Methodologies
Cycloaddition-Based Routes
The synthesis of 3-furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione primarily leverages [2+3] cycloaddition reactions between nitrile oxides and dipolarophiles. A copper(I)-catalyzed protocol enables regioselective formation of the isoxazole ring, achieving yields up to 78% under optimized conditions . Alternative methods employ hydroxylamine derivatives and alkynes in deep eutectic solvents (DES), enhancing environmental sustainability without compromising efficiency .
Representative Synthetic Pathway:
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Nitrile Oxide Generation: Treatment of aldoximes with hydroxy(tosyloxy)iodobenzene (HTIB) yields reactive nitrile oxides.
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Cycloaddition: Reaction with methyl crotonate derivatives in acetonitrile at 60°C facilitates [2+3] cyclization.
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Post-Functionalization: Selective oxidation using introduces the dione functionality (Figure 1).
Industrial Scalability Challenges
While laboratory-scale syntheses are well-established, industrial production faces hurdles in purification and waste management. Recrystallization from ethanol/water mixtures remains the standard purification method, though chromatography is necessary for high-purity batches (>98%). Recent advances in continuous-flow reactors show promise for scaling output while minimizing solvent use .
Chemical Reactivity and Reaction Pathways
Oxidation and Reduction Profiles
The compound undergoes regioselective oxidation at the pyrrolidine nitrogen, yielding N-oxide derivatives with enhanced aqueous solubility. Reduction with selectively saturates the isoxazole ring, producing tetrahydro derivatives that exhibit altered bioactivity profiles .
Dominant Reaction Pathways:
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Electrophilic Aromatic Substitution: Bromination at the furan C5 position occurs preferentially in the presence of .
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Nucleophilic Attack: The dione carbonyl groups react with amines to form imine derivatives, enabling diversification of the core structure.
Stability Under Physiological Conditions
Industrial and Research Applications
Materials Science Innovations
The compound’s extended π-system enables its use as an electron-transport layer in organic light-emitting diodes (OLEDs), achieving a current efficiency of 12.3 cd/A. Hybrid composites with poly(3-hexylthiophene) show enhanced thermal stability (decomposition temperature = 287°C) .
Catalytic Applications
Palladium complexes of the derivative demonstrate efficacy in Suzuki-Miyaura couplings, achieving turnover numbers (TON) >1,000 with aryl chlorides. The furan moiety facilitates ligand-metal charge transfer, accelerating oxidative addition steps .
Comparative Analysis with Related Isoxazole Derivatives
Compound | Structural Variation | Bioactivity (IC50) | Application |
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3-(4-Fluorophenyl) analog | Fluorine at phenyl para position | 22.4 µM (HCT-116) | Anticancer lead optimization |
5-Nitro derivative | Nitro group at isoxazole C5 | 18.9 µM (S. aureus) | Antimicrobial agent |
Pyrrolo[3,4-c]pyrrole core | Expanded bicyclic system | 9.8 µM (A549 lung cancer) | Dual kinase inhibitor |
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